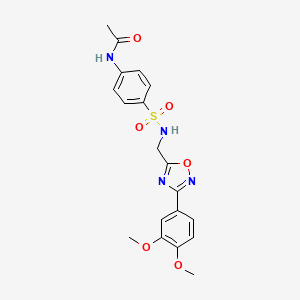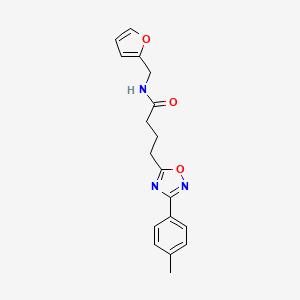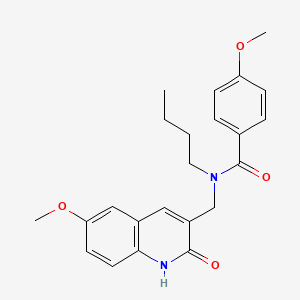
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide, also known as BMH-21, is a chemical compound that has been studied extensively for its potential use as an anticancer agent. This compound belongs to a class of compounds known as benzamide derivatives, which have been shown to have a variety of biological activities.
Mecanismo De Acción
The mechanism of action of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of a protein known as heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of other proteins, many of which are involved in cancer cell growth and survival. By inhibiting Hsp90, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide may disrupt the function of these proteins and induce cancer cell death.
Biochemical and Physiological Effects:
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide has also been shown to have anti-inflammatory activity and to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide is that it has been shown to be effective against a wide range of cancer cell types. However, one limitation is that it can be difficult to synthesize and purify, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide. One area of interest is the development of more efficient synthesis methods for this compound. In addition, further studies are needed to fully understand the mechanism of action of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide and to identify any potential side effects or toxicity. Finally, there is also interest in exploring the potential use of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide in combination with other anticancer agents to enhance its effectiveness.
Métodos De Síntesis
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-methoxybenzoyl chloride with butylamine to form N-butyl-4-methoxybenzamide. This intermediate product is then reacted with 2-hydroxy-6-methoxyquinoline to form the final product, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide.
Aplicaciones Científicas De Investigación
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to have potential as an anticancer agent, particularly in the treatment of breast cancer. Several studies have demonstrated that N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide can inhibit the growth of breast cancer cells both in vitro and in vivo. In addition, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide has also been shown to have activity against other types of cancer, including lung cancer and leukemia.
Propiedades
IUPAC Name |
N-butyl-4-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-4-5-12-25(23(27)16-6-8-19(28-2)9-7-16)15-18-13-17-14-20(29-3)10-11-21(17)24-22(18)26/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWGFCBHKSJWQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


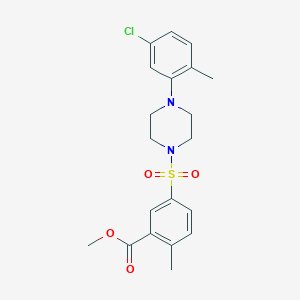

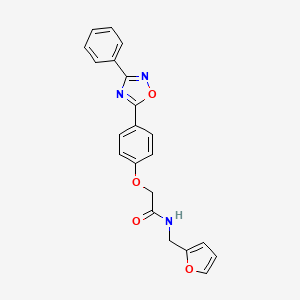
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-diethylphenyl)acetamide](/img/structure/B7710905.png)
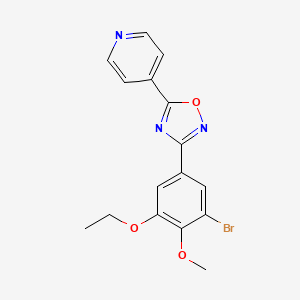
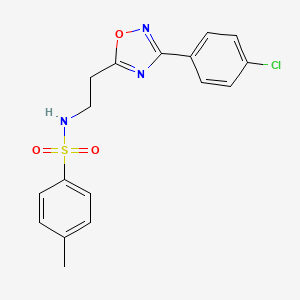
![N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7710927.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7710934.png)
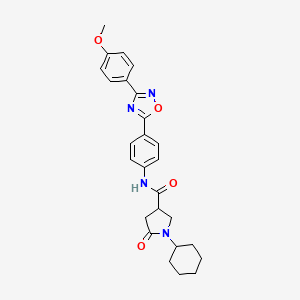
![1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide](/img/structure/B7710945.png)

